molecular formula C26H26N4O5 B5959655 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide;oxalic acid

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide;oxalic acid

Cat. No.: B5959655
M. Wt: 474.5 g/mol
InChI Key: NVCUSKZTRZIKRK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of quinoline and indole, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O.C2H2O4/c29-23(15-25-13-12-16-14-26-20-9-3-1-6-17(16)20)28-24-18-7-2-4-10-21(18)27-22-11-5-8-19(22)24;3-1(4)2(5)6/h1-4,6-7,9-10,14,25-26H,5,8,11-13,15H2,(H,27,28,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUSKZTRZIKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NC(=O)CNCCC4=CNC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide typically involves multiple steps, including the formation of the quinoline and indole moieties, followed by their coupling. Common reagents used in these reactions include cyclopentanone, aniline, and indole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[2-(1H-indol-3-yl)ethylamino]acetamide is unique due to its combination of quinoline and indole structures, which confer distinct chemical and biological properties

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